

A Spectroscopic Comparative Analysis of Halogenated 2-Amino-3-Methylbenzoic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-5- <i>iodo</i> -3-methylbenzoic Acid
Cat. No.:	B050607

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of halogenated derivatives of 2-amino-3-methylbenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of how halogen substitution at the 5-position influences the spectroscopic properties of this scaffold. The data presented herein is crucial for the structural elucidation, characterization, and quality control of these compounds in various research and development settings.

Introduction

2-Amino-3-methylbenzoic acid and its halogenated analogues are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Spectroscopic analysis is a cornerstone for the verification of their molecular structures and for assessing purity. This guide focuses on a comparative analysis using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the available and analogous spectroscopic data for the 5-fluoro, 5-chloro, 5-bromo, and 5-*ido* derivatives of 2-amino-3-methylbenzoic acid. Due to the

limited availability of published experimental data for all target compounds, data from closely related analogues (lacking the 3-methyl group) are included for comparative purposes and are noted accordingly.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-H	-NH ₂	-CH ₃	-COOH
2-Amino-3-methylbenzoic acid	6.6 - 7.8	~5.5 (br s)	2.2 (s)	~11.0 (br s)
2-Amino-3-methyl-5-chlorobenzoic acid	7.21 (d), 7.78 (d) [1]	5.87 (s, 2H)[1]	2.10 (s, 3H)[1]	11.51 (s, 1H)[1]
2-Amino-5-bromobenzoic acid (analogue)	6.63 (d), 7.47 (dd), 7.95 (d)	~5.9 (br s)	-	~11.0 (br s)
2-Amino-5-fluorobenzoic acid (analogue)	6.7-7.3 (m)	~5.8 (br s)	-	~11.0 (br s)
2-Amino-5-iodobenzoic acid (analogue)	6.62 (d), 7.46 (dd), 7.94 (d)	~5.9 (br s)	-	~11.0 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic C	-CH ₃
2-Amino-3-methylbenzoic acid	~170	~110-150	~15
2-Amino-3-methyl-5-chlorobenzoic acid	Data not available	Data not available	Data not available
2-Amino-5-bromobenzoic acid (analogue)	Data not available	Data not available	-
2-Amino-5-fluorobenzoic acid (analogue)	Data not available	Data not available	-
2-Amino-5-iodobenzoic acid (analogue)	~169	~110-152	-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group	2-Amino-3-methylbenzoic acid	Halogenated Derivatives (General)
O-H (Carboxylic acid)	2500-3300 (broad)	2500-3300 (broad)
N-H (Amine)	3300-3500 (two bands)	3300-3500 (two bands)
C=O (Carboxylic acid)	~1680	~1680-1700
C=C (Aromatic)	1450-1600	1450-1600
C-N	~1250-1350	~1250-1350
C-Halogen	-	550-850 (Br, Cl), 1000-1400 (F)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The absorption maxima (λ_{max}) are characteristic of the electronic transitions.

Table 4: UV-Vis Spectroscopic Data (λ_{max} in nm)

Compound	$\lambda_{\text{max}} 1$	$\lambda_{\text{max}} 2$	Solvent
2-Amino-3-methylbenzoic acid	~240	~330	Ethanol
Halogenated Derivatives (General Trend)	Slight bathochromic or hypsochromic shift	Slight bathochromic or hypsochromic shift	Ethanol
2-Amino-3,5-dibromobenzoic acid (analogue)	224, 256	342	Ethanol[2]
2-Amino-3,5-diiodobenzoic acid (analogue)	230, 265	350	Ethanol[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (M^+) Peak (m/z)	Key Fragmentation Patterns
2-Amino-3-methyl-5-fluorobenzoic acid	169	Loss of -OH, -COOH
2-Amino-3-methyl-5-chlorobenzoic acid	185/187 (3:1 ratio)	Loss of -OH, -COOH, -Cl
2-Amino-3-methyl-5-bromobenzoic acid	229/231 (1:1 ratio)	Loss of -OH, -COOH, -Br
2-Amino-3-methyl-5-iodobenzoic acid	277	Loss of -OH, -COOH, -I

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure by analyzing the chemical environment of ^1H and ^{13}C nuclei.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.^{[3][4][5][6]} A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.^{[7][8][9][10]}

- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired at room temperature. For ^1H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum, and a longer acquisition time and/or a larger number of scans may be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.

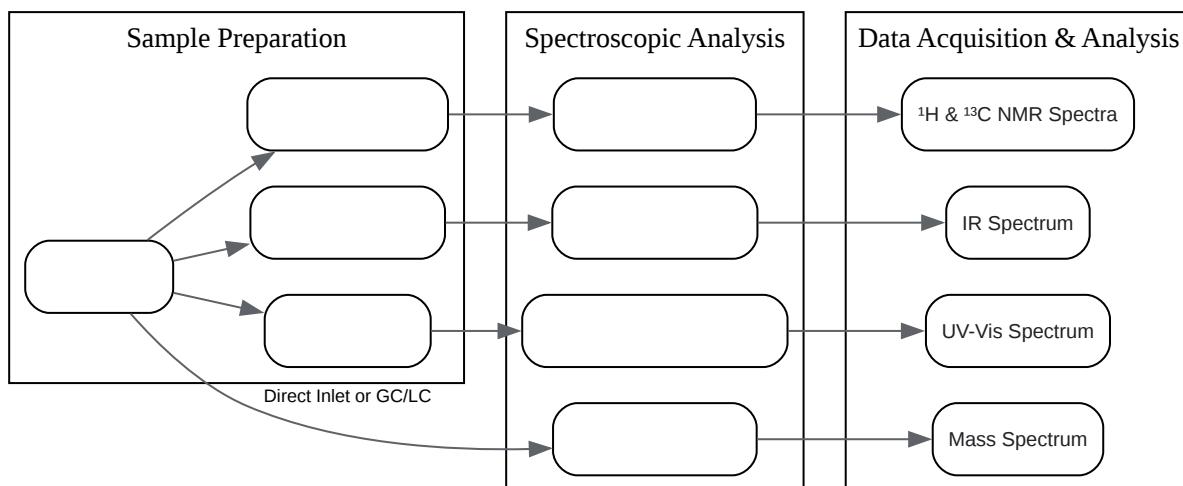
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
- Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

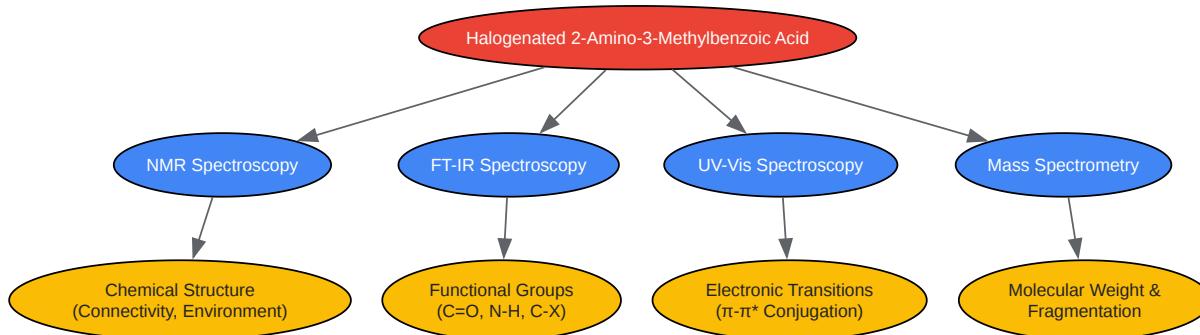
- Objective: To study the electronic transitions and conjugation within the molecule.
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an

absorbance reading within the linear range of the instrument (typically 0.1-1.0).


- Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). A baseline spectrum of the pure solvent is recorded first and subtracted from the sample spectrum.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) are determined.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method (Electron Ionization - EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
- Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
- Data Analysis: The mass spectrum shows the relative abundance of each ion. The molecular ion peak (M^+) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For halogenated compounds, the isotopic distribution of the halogen atoms (e.g., $^{35}\text{Cl}/^{37}\text{Cl}$, $^{79}\text{Br}/^{81}\text{Br}$) results in characteristic patterns in the mass spectrum.


Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of halogenated 2-amino-3-methylbenzoic acids.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between compound and spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resolvemass.ca [resolvemass.ca]
- 2. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. Analytical NMR [magritek.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [A Spectroscopic Comparative Analysis of Halogenated 2-Amino-3-Methylbenzoic Acids]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050607#spectroscopic-comparison-of-halogenated-2-amino-3-methylbenzoic-acids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com